2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine
Overview
Description
2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Modulatory Effects in Plant Development and Ripening Processes
Polyamines, similar in structure to 2-(4-Methyl-piperidin-1-YL)-2-phenyl-ethylamine, play a crucial role in the growth and development of plants, particularly in fruits. They regulate development, ripening, and senescence processes by affecting ethylene production and quality attributes, thereby extending the shelf life of fruits. Research suggests that polyamines, by reducing respiration rates and ethylene release, enhance firmness and overall fruit quality. Biotechnological approaches have explored the enhancement of polyamine biosynthesis in fruits to improve shelf life and quality, highlighting the environmental and biodegradable nature of these compounds (Sharma et al., 2017).
Role in Enhancing Postharvest Quality of Fruits and Vegetables
1-Methylcyclopropene (1-MCP), a compound with structural similarities to this compound, has been widely researched for its potential to maintain the postharvest quality of fruits and vegetables. 1-MCP works by inhibiting ethylene perception, thereby slowing down the ripening and senescence processes in various fruits and vegetables. Its application has shown promise in extending the shelf life and preserving the quality of produce, making it a valuable tool in the postharvest management of agricultural goods (Watkins, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the macrophage colony-stimulating factor 1 receptor . This receptor plays a crucial role in the regulation of survival, proliferation, and differentiation of hematopoietic progenitor cells .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptor, leading to changes in the receptor’s activity .
Biochemical Pathways
Given its potential interaction with the macrophage colony-stimulating factor 1 receptor, it may influence pathways related to hematopoietic progenitor cell regulation .
Result of Action
Based on its potential interaction with the macrophage colony-stimulating factor 1 receptor, it may influence the survival, proliferation, and differentiation of hematopoietic progenitor cells .
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-2-phenylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-7-9-16(10-8-12)14(11-15)13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTFEFRXFNJBQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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